4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine ring via radical reactions has been explored.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as chloroform and the application of heat or microwave irradiation to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial agents, with activity against various bacterial strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile moiety.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with antimicrobial properties.
Benzo[4,5]imidazo[1,2-a]pyridines: Compounds with similar structural features and biological activities.
Uniqueness
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct chemical and biological properties
Biological Activity
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities , particularly as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure composed of an imidazo[1,2-a]pyridine moiety linked to a benzonitrile group. Its molecular formula is C14H12N4 with a molecular weight of approximately 224.27 g/mol. This structural configuration is believed to contribute significantly to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, including enzyme inhibition and DNA interaction.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism is thought to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, showing IC50 values indicative of potent activity:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.03 |
HeLa | 1.15 |
MCF-7 | 2.59 |
These values suggest that the compound is more active than some established anticancer agents, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both bacteria and cancer cells.
- DNA Interaction : It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Antileishmanial Activity : A related study indicated that imidazo-pyridine derivatives exhibit antileishmanial activity against Leishmania species, suggesting a broader spectrum of action for compounds containing similar structural motifs .
- Selectivity and Toxicity : The selectivity index (SI) for the compound has been evaluated in various experimental setups, indicating that it can effectively target diseased cells while sparing healthy ones. For example, one study reported a SI greater than 10 when tested against murine macrophages .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile | Similar imidazo structure | Different methyl position may affect activity |
4-(5-Ethylimidazo[1,2-a]pyridin-2-yl)benzonitrile | Ethyl instead of methyl | Potentially different pharmacokinetics |
4-(5-Methylimidazo[1,2-b]pyridin-3-yl)benzonitrile | Variation in imidazole ring | Different reactivity profiles |
This comparative analysis highlights how variations in substituents can influence biological activities and pharmacological profiles.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(5-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-3-2-4-15-17-14(10-18(11)15)13-7-5-12(9-16)6-8-13/h2-8,10H,1H3 |
InChI Key |
NXMFBTCYDHMEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.